N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a methoxybenzylidene group, and a dihydroxyphenylethyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H20N2O6S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C21H20N2O6S/c1-29-15-4-2-3-14(9-15)11-18-20(27)23(21(28)30-18)12-19(26)22-8-7-13-5-6-16(24)17(25)10-13/h2-6,9-11,24-25H,7-8,12H2,1H3,(H,22,26)/b18-11- |
InChI Key |
ZMUWUZCBCWEFMH-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC(=C(C=C3)O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the methoxybenzylidene group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The methoxybenzylidene group can be reduced to the corresponding benzyl group.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction of the methoxybenzylidene group can produce benzyl derivatives.
Scientific Research Applications
Biological Activities
-
Antioxidant Activity
- The compound exhibits notable antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
-
Anticancer Potential
- Research indicates that N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has cytotoxic effects against various cancer cell lines. For instance, it has been tested against prostate cancer cell lines with promising results in reducing cell viability at certain concentrations .
- Anti-inflammatory Properties
Case Study 1: Anticancer Activity
In a study involving prostate cancer cell lines (PC-3 and DU145), this compound demonstrated IC50 values indicating significant cytotoxicity. These findings suggest its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound revealed that it effectively reduced the production of pro-inflammatory cytokines in vitro. This suggests its utility in designing therapeutics for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The thiazolidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dihydroxyphenethyl)methacrylamide: Shares the dihydroxyphenylethyl group but differs in the rest of the structure.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]: Similar in having a phenylethyl group but with methoxy substituents instead of hydroxy groups.
Uniqueness
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews its biological activity, synthesis, and the underlying mechanisms of action based on recent research findings.
Chemical Structure
The compound features a thiazolidinedione core with a substituted phenyl group, which is crucial for its biological activity. The structure can be broken down as follows:
- Thiazolidinedione moiety : Contributes to the compound's pharmacological effects.
- Dihydroxyphenyl and methoxybenzylidene substituents : Enhance the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of thiazolidinedione : The initial step involves the reaction of appropriate thioketones with aldehydes in the presence of an acid catalyst.
- Knoevenagel condensation : This step links the thiazolidinedione with substituted aromatic aldehydes to form the final product.
The detailed synthetic pathway has been documented in recent studies, which highlight yields and conditions for optimal synthesis .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer activity against various human cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- SK-MEL-2 (skin cancer)
- SK-OV-3 (ovarian cancer)
- HCT15 (colon cancer)
The compound showed significant growth inhibition across these cell lines with IC50 values indicating potent cytotoxicity. For instance, one study reported an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
The biological activity of this compound is believed to stem from several mechanisms:
- Inhibition of cell proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.
- Induction of apoptosis : It promotes programmed cell death in cancerous cells through intrinsic and extrinsic pathways.
- Anti-inflammatory effects : The presence of hydroxyl groups contributes to its ability to modulate inflammatory responses.
Study 1: Anticancer Efficacy
In a comprehensive study evaluating various thiazolidinedione derivatives, this compound was found to outperform many known chemotherapeutics in terms of efficacy against breast and lung cancer models .
Study 2: Structure-Activity Relationship (SAR)
A structure–activity relationship analysis indicated that modifications to the aromatic substituents significantly influence cytotoxicity. The presence of hydroxyl and methoxy groups was critical for enhancing interaction with target proteins involved in cancer progression .
Data Summary Table
| Biological Activity | Cell Line | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 6.15 | Apoptosis induction |
| Anticancer | SK-MEL-2 | 4.27 | Cell cycle arrest |
| Anticancer | SK-OV-3 | 5.00 | Inhibition of proliferation |
| Anticancer | HCT15 | 7.30 | Anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
